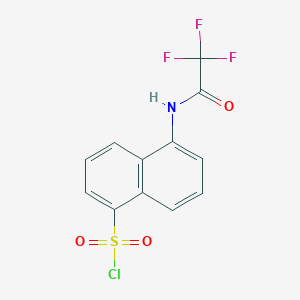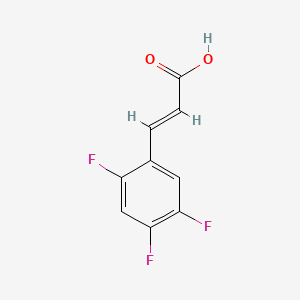
sodium;(Z)-2-cyano-2-phenylethenolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;(Z)-2-cyano-2-phenylethenolate is an organic compound that features a cyano group and a phenyl group attached to an ethenolate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium;(Z)-2-cyano-2-phenylethenolate typically involves the reaction of sodium ethoxide with (Z)-2-cyano-2-phenylethenone. The reaction is carried out in an anhydrous solvent such as ethanol or methanol under reflux conditions. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form various reduced products, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the cyano group or the phenyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced products such as alcohols or amines.
Substitution: Substituted derivatives with various functional groups replacing the original cyano or phenyl groups.
Aplicaciones Científicas De Investigación
Sodium;(Z)-2-cyano-2-phenylethenolate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mecanismo De Acción
The mechanism by which sodium;(Z)-2-cyano-2-phenylethenolate exerts its effects involves interactions with various molecular targets. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the ethenolate moiety. This can lead to the formation of reactive intermediates that participate in further chemical reactions. The phenyl group can also interact with aromatic systems, enhancing the compound’s stability and reactivity.
Comparación Con Compuestos Similares
Sodium;(Z)-2-cyano-2-phenylethenone: A closely related compound with similar structural features but different reactivity.
Sodium;(Z)-2-cyano-2-phenylethanoate: Another related compound with a carboxylate group instead of an ethenolate moiety.
Sodium;(Z)-2-cyano-2-phenylethynolate: A compound with an ethynolate group, exhibiting different chemical properties.
Uniqueness: Sodium;(Z)-2-cyano-2-phenylethenolate is unique due to its combination of a cyano group and a phenyl group attached to an ethenolate moiety. This structure imparts specific reactivity and stability, making it valuable in various applications. Its ability to undergo multiple types of chemical reactions and form diverse products further enhances its utility in scientific research and industrial applications.
Propiedades
IUPAC Name |
sodium;(Z)-2-cyano-2-phenylethenolate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO.Na/c10-6-9(7-11)8-4-2-1-3-5-8;/h1-5,7,11H;/q;+1/p-1/b9-7+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNXHBKKAYQSMIY-BXTVWIJMSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C[O-])C#N.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/[O-])/C#N.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6NNaO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[2-(trifluoromethyl)phenyl]imidazole-2-thiol](/img/structure/B7724760.png)
![1-[4-(trifluoromethyl)phenyl]imidazole-2-thiol](/img/structure/B7724765.png)
![N'-[3-(trifluoromethyl)phenyl]carbamimidothioic acid](/img/structure/B7724772.png)






